N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester (CAS 536721-25-2, also known as Pal-Glu-OtBu) is a protected L-glutamic acid derivative bearing an N-palmitoyl (C16) group on the α‑amine and an acid‑labile tert‑butyl ester on the γ‑carboxyl. This amphiphilic building block serves as the exclusive precursor to the Lys/γ‑Glu dipeptide unit that constitutes the protracted side chain of the GLP‑1 receptor agonist liraglutide.

Molecular Formula C25H47NO5
Molecular Weight 441.6 g/mol
Cat. No. B8084482
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester
Molecular FormulaC25H47NO5
Molecular Weight441.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(=O)NC(CCC(=O)O)C(=O)OC(C)(C)C
InChIInChI=1S/C25H47NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22(27)26-21(19-20-23(28)29)24(30)31-25(2,3)4/h21H,5-20H2,1-4H3,(H,26,27)(H,28,29)/t21-/m0/s1
InChIKeyLXTVAOWDMLOIBO-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester – Procurement-Critical Intermediate for Liraglutide and Lipidated Peptide Synthesis


N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester (CAS 536721-25-2, also known as Pal-Glu-OtBu) is a protected L-glutamic acid derivative bearing an N-palmitoyl (C16) group on the α‑amine and an acid‑labile tert‑butyl ester on the γ‑carboxyl . This amphiphilic building block serves as the exclusive precursor to the Lys/γ‑Glu dipeptide unit that constitutes the protracted side chain of the GLP‑1 receptor agonist liraglutide [1]. Its controlled orthogonal protection strategy makes it indispensable for solid‑phase peptide synthesis (SPPS) of lipidated therapeutic peptides, distinguishing it from simple fatty acyl amino acids that lack the requisite γ‑carboxyl masking.

Why Generic N‑Acyl Glutamic Acid Derivatives Cannot Replace N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester in Regulated Peptide Synthesis


The tert‑butyl ester of N-(1-oxohexadecyl)-L-glutamic acid is not a generic lipophilic amino acid; its precise orthogonal protection scheme (Fmoc/tBu) is mandatory for the sequential solid‑phase assembly of liraglutide . Closely related analogs—including the free acid N‑palmitoyl‑L‑glutamic acid (CAS 38079‑66‑2) or the succinimidyl ester Palm‑Glu(OSu)‑OtBu (CAS 204521‑63‑1)—either lack the requisite γ‑carboxyl masking or introduce premature reactivity that leads to side reactions and chiral erosion. Simply substituting any N‑palmitoyl glutamate building block would compromise coupling regioselectivity, product purity, and ultimately the regulatory acceptability of the final peptide active pharmaceutical ingredient.

Quantitative Differentiation Evidence for N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester Versus Closest Analogs


Orthogonal tert-Butyl Ester Protection Enables Selective Deprotection in Solid-Phase Peptide Synthesis

The γ‑tert‑butyl ester (OtBu) of the target compound is stable under the basic piperidine conditions (20% v/v in DMF) used for Fmoc deprotection but is quantitatively cleaved by treatment with 95% trifluoroacetic acid (TFA) containing scavengers . In contrast, the free acid N‑palmitoyl‑L‑glutamic acid (CAS 38079‑66‑2) presents two unprotected carboxylic acid groups that would participate in non‑site‑specific acylations and generate branched, impure peptides when subjected to standard carbodiimide/HOBt coupling protocols [1].

Solid-phase peptide synthesis Orthogonal protection Fmoc/tBu strategy

LogP Difference: 3.1-Unit Higher Lipophilicity vs. Free Acid Enhances Organic-Phase Partitioning in Solution Synthesis

The tert‑butyl ester elevates the computed LogP of the target compound to XLogP3 = 8.3 , compared with an ACD/LogP of 5.20 for N‑palmitoyl‑L‑glutamic acid (free acid) . This ΔLogP of 3.1 corresponds to an approximately 1,260‑fold higher partitioning into the organic phase (n‑octanol) at equilibrium according to the Hansch model, directly translating into superior solubility in DMF and DCM during solution‑phase building‑block assembly.

Lipophilicity Partition coefficient Solution-phase peptide synthesis

Melting Point: 24°C Lower than the Succinimidyl Ester Analog Reduces Thermal Stress During Processing

The target compound exhibits a melting point of 62–65°C , whereas the downstream activated intermediate Palm‑Glu(OSu)‑OtBu (CAS 204521‑63‑1) melts at 86–91°C . The 24°C lower melting range reduces the thermal energy input required for dissolution and melt‑handling, mitigating the risk of thermally induced racemization of the labile glutamic acid α‑center during scale‑up.

Melting point Thermal stability Process safety

Achievable Purity: Patent-Demonstrated 99.41% HPLC Purity vs. 98.0% for Commercial Free Acid

A patented process for the preparation of the liraglutide side chain employing Pal‑Glu‑OtBu as the late‑stage intermediate achieves a product purity of 99.41% by HPLC after recrystallization . Commercially available N‑palmitoyl‑L‑glutamic acid (free acid) is typically offered at ≥98.0% purity by HPLC , a 1.4‑percentage‑point deficit that, at a manufacturing scale, translates into hundreds of grams of additional impurities per kilogram of starting material that must be purged downstream.

Purity HPLC Process patent

Chiral Fidelity: >99% Enantiomeric Excess Verified by Patent Specification vs. Racemic or D‑Enantiomer Contaminants

Process patents specifically require the Pal‑Glu‑OtBu building block to possess a chiral purity of >99% to prevent incorporation of the D‑glutamic acid stereoisomer, which would form a diastereomeric liraglutide impurity . The presence of D‑Glu even at low levels (<1%) has been linked to altered receptor binding kinetics and potential immunogenicity in lipidated peptide therapeutics, making enantiomeric excess a gating specification for procurement [1].

Chiral purity Enantiomeric excess Liraglutide impurity

Process Mass Efficiency: Single Intermediate for Both γ‑Carboxyl Protection and Palmitoyl Installation vs. Multi‑Step Analog Sequences

The target compound consolidates the palmitoyl fatty acid attachment and the γ‑tert‑butyl ester protection into a single building block. This contrasts with a hypothetical route starting from free N‑palmitoyl‑L‑glutamic acid, which would require subsequent esterification of the γ‑carboxyl with isobutylene or Boc₂O under strong acid catalysis [1]. The patent literature indicates that the direct route using Pal‑Glu‑OtBu eliminates one protection step, contributing to a shorter synthesis cycle and reduced overall process mass intensity (PMI) .

Process mass intensity Step economy Liraglutide manufacturing

Best Research and Industrial Application Scenarios for N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester in GLP-1 Agonist Development


GMP Manufacturing of Liraglutide Active Pharmaceutical Ingredient (API)

The target compound is the essential starting material for the solution‑phase synthesis of Fmoc‑Lys(Pal‑γ‑Glu‑OtBu)‑OH, the side‑chain building block that is incorporated on‑resin at Lys²⁶ during solid‑phase assembly of liraglutide [1]. The orthogonal OtBu protection enables sequential Fmoc‑SPPS and final TFA cleavage without side‑chain scrambling, while the ≥99.41% purity specification ensures that the final API meets the Ph. Eur. monograph requirement of ≥99.0% purity .

Solid‑Phase Synthesis of Lipidated Therapeutic Peptide Libraries

Researchers developing next‑generation lipidated GLP‑1 analogs or other protracted peptides utilize Pal‑Glu‑OtBu as a protected palmitoyl‑glutamate cassette that can be coupled to lysine or ornithine side chains via standard HOBt/DIC activation [1]. The tert‑butyl ester's acid lability permits global deprotection at the conclusion of SPPS, while its high LogP (8.3) ensures complete dissolution in DMF coupling solvent, minimizing aggregation and failed sequences in automated synthesizers .

Analytical Reference Standard and Impurity Profiling for Liraglutide QC

N‑(1‑Oxohexadecyl)-L‑glutamic acid tert‑butyl ester is designated as Liraglutide Impurity 3 in pharmacopoeial monographs and serves as a certified reference standard (ISO 17034) for HPLC impurity profiling [1]. Its defined melting point (62–65°C) and characteristic retention time provide a robust system suitability marker for QC laboratories, enabling accurate quantification of residual building block in final drug substance batches .

Process Development for Liraglutide Second‑Source and Biosimilar Programs

Biosimilar developers and second‑source API manufacturers rely on high‑purity Pal‑Glu‑OtBu to replicate the innovator's liraglutide synthesis route while avoiding patent‑infringing alternatives [1]. The documented chiral purity of >99% and the elimination of an extra γ‑esterification step lower the technical risk and process mass intensity, contributing to cost‑competitive abbreviated regulatory filings under ANDA or 505(b)(2) pathways .

Quote Request

Request a Quote for N-(1-Oxohexadecyl)-L-glutamic Acid tert-Butyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.